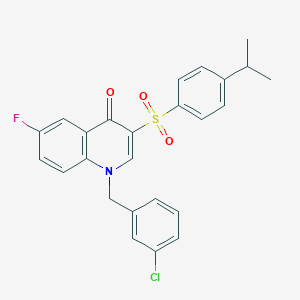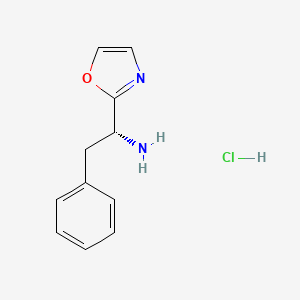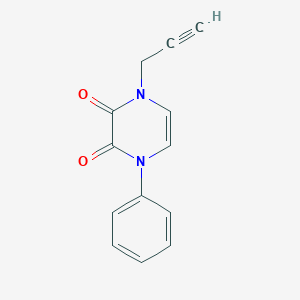![molecular formula C25H19N3O7 B3017685 [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate CAS No. 522604-08-6](/img/structure/B3017685.png)
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be related to a family of compounds with various substituents on the phenyl ring. While the specific compound is not directly studied in the provided papers, similar structures have been synthesized and analyzed, which can give insights into the properties and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a central conjugated system, followed by the introduction of various substituents such as methoxy, nitro, and cyano groups. For instance, a novel curcumin ester with a similar structure was synthesized and characterized in one of the studies . The synthesis process is likely to involve careful control of reaction conditions to ensure the correct configuration of double bonds and the proper placement of substituents.
Molecular Structure Analysis
Molecular structure analysis of related compounds has been performed using techniques such as FT-IR, NMR, mass spectrometry, and UV-visible spectroscopy . These techniques provide detailed information about the functional groups present, the molecular geometry, and the electronic structure of the molecules. X-ray diffraction studies have also been used to determine the crystal structure of similar mesogenic compounds .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can be inferred from their functional groups. The presence of a cyano group can lead to nucleophilic addition reactions, while nitro groups are typically electron-withdrawing and can influence the reactivity of the molecule towards reduction or other electron-rich species . The ester linkage in the compound may also be susceptible to hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as mesomorphic and dielectric properties, have been studied, indicating that some of these compounds exhibit thermotropic nematic mesomorphism . The presence of polar substituents like cyano and nitro groups can significantly affect the optical parameters of these compounds, as seen in studies of their refractive indices and molecular order parameters . The electronic properties, including frontier orbitals and band gap energies, have been calculated using theoretical methods, which can provide insights into the optical and electronic behavior of the compound .
Aplicaciones Científicas De Investigación
Molecular Interaction and Solubility Studies
Studies on solubility and molecular interactions in solvents are crucial for understanding the behavior of complex compounds. For example, the Abraham model correlations for solute transfer into solvents like 2-ethoxyethanol from water and the gas phase provide essential insights into solute-solvent interactions, which are critical for pharmaceutical formulation and chemical reaction design (Hart et al., 2015).
Sensor Applications
Compounds with nitroanilino and methoxyphenyl groups have been utilized in the development of sensors. For instance, substituted 2-Aminobenzothiazoles with similar structures have shown efficacy as selective sensors for cyanide detection in aqueous media, highlighting the potential for environmental monitoring and safety applications (Elsafy et al., 2018).
Antimicrobial and Antitumor Activities
Derivatives of compounds with methoxybenzoate and nitroanilino groups, such as those isolated from marine endophytic fungi, have demonstrated moderate antimicrobial and antitumor activities. This suggests potential applications in discovering new drugs and therapeutic agents (Xia et al., 2011).
Liquid Crystalline Properties
The study of liquid crystalline properties of compounds with cyano or methoxy groups is significant for materials science, especially in the development of displays and optical devices. Research on biphenyl esters with these functional groups has contributed to understanding the effects of molecular structure on liquid crystalline behavior (Oki & Hori, 1998).
Chemical Synthesis and Reactions
The compound's structural components suggest utility in synthetic organic chemistry, such as in the synthesis of complex molecules through multi-component reactions or as intermediates in the production of materials with specific functional properties. For example, oxidative reactions involving nitro compounds have been explored for synthesizing esters from aldehydes, indicating the versatility of these structures in facilitating diverse chemical transformations (Castells et al., 1982).
Propiedades
IUPAC Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7/c1-33-21-10-4-17(5-11-21)25(30)35-22-12-3-16(14-23(22)34-2)13-18(15-26)24(29)27-19-6-8-20(9-7-19)28(31)32/h3-14H,1-2H3,(H,27,29)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCRTZNAKVYHS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)
![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)


![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)



